Cimetidine EP Impurity H

Description

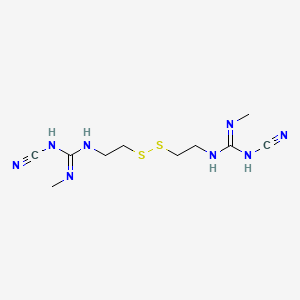

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTGYLDJRZJUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSSCCNC(=NC)NC#N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Cimetidine EP Impurity H

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Safety

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines that necessitate the identification and characterization of impurities above certain thresholds.[3] This guide provides a comprehensive, in-depth look into the process of structure elucidation for a specific impurity of the widely-used H2-receptor antagonist, Cimetidine: Cimetidine EP Impurity H.

Cimetidine, used in the treatment of gastrointestinal disorders, is synthesized through a multi-step process that can inadvertently lead to the formation of various related substances.[4][5][6] Understanding the structure of these impurities is not merely a regulatory hurdle; it is a critical scientific endeavor that provides insights into potential degradation pathways and informs the optimization of synthetic routes to minimize their formation.[7]

This document will detail the logical workflow and analytical methodologies employed to definitively identify the structure of this compound, providing researchers, scientists, and drug development professionals with a practical framework for approaching similar challenges in impurity profiling.

The Subject: Cimetidine and the Emergence of Impurity H

Cimetidine's therapeutic action lies in its ability to competitively inhibit the action of histamine at the H2-receptors in the stomach, thereby reducing gastric acid secretion.[8] Its synthesis involves several key intermediates and reagents.[6][9] Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final API.[1]

The European Pharmacopoeia (EP) monograph for Cimetidine lists several specified impurities, including Impurity H.[10] The presence of these impurities is monitored using liquid chromatography.[10] this compound, also known as Cimetidine Disulfane Impurity, has the CAS number 74886-59-2.[11][12][13][14]

A Hypothesis-Driven Approach to Structure Elucidation

The process of elucidating the structure of an unknown impurity is a systematic investigation that combines chromatographic separation with powerful spectroscopic techniques.[15][16][17] Our approach is to first isolate the impurity and then gather data from multiple analytical platforms to piece together its molecular structure.

The logical workflow for the structure elucidation of this compound can be visualized as follows:

Figure 1: Workflow for the Structure Elucidation of this compound.

Experimental Protocols and Data Interpretation

Part 1: Isolation of this compound

Objective: To isolate a sufficient quantity of Impurity H with high purity for subsequent spectroscopic analysis.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for isolating impurities due to its high resolving power.[17]

-

Step 1: Method Development: An analytical HPLC method, as described in the Cimetidine EP monograph, is optimized for preparative scale.[10] The mobile phase composition and gradient are adjusted to achieve maximum separation between Cimetidine and Impurity H.

-

Step 2: Sample Preparation: A concentrated solution of a Cimetidine batch known to contain Impurity H is prepared.

-

Step 3: Fraction Collection: The sample is injected onto the preparative HPLC system. The eluent corresponding to the peak of Impurity H is collected.

-

Step 4: Purity Confirmation: The collected fraction is analyzed using the analytical HPLC method to confirm its purity.

Part 2: Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of Impurity H.

Methodology: High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the impurity.[15]

-

Step 1: Sample Infusion: The isolated impurity is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Step 2: Data Acquisition: Mass spectra are acquired in positive ion mode.

-

Step 3: Data Analysis: The accurate mass of the molecular ion is used to predict the molecular formula. Tandem MS (MS/MS) experiments are performed to induce fragmentation and gain structural insights.

Expected Data and Interpretation:

| Parameter | Expected Value for this compound | Interpretation |

| Molecular Formula | C₁₀H₁₈N₈S₂[11] | Provides the elemental composition. |

| Molecular Weight | 314.43 g/mol [11][12] | Confirms the overall mass of the molecule. |

| Key MS/MS Fragments | Fragments corresponding to the cleavage of the disulfide bond and loss of the cyano-guanidine moieties. | Suggests a dimeric structure connected by a disulfide linkage. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of each proton and carbon.

Methodology: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[16][18][19] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.

-

Step 1: Sample Preparation: The purified impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Step 2: Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

Step 3: Spectral Interpretation:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the connectivity of different fragments.

-

Proposed Structure and Confirmation

Based on the collective data from MS and NMR, the proposed structure for this compound is 1,1'-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine) .[12][13][14]

Figure 2: Chemical Structure of this compound.

This structure is consistent with all the analytical data:

-

The molecular formula C₁₀H₁₈N₈S₂ and molecular weight of 314.43 are confirmed by HRMS.[11]

-

The presence of a disulfide bond is indicated by the MS/MS fragmentation pattern and is a plausible linkage formed through the oxidation of the thiol group in a precursor or the cimetidine molecule itself.

-

The NMR data will show signals corresponding to the methyl groups, the methylene groups of the ethyl chains, and the cyano-guanidine moieties, with correlations that confirm the proposed connectivity.

Formation Pathway Hypothesis:

This compound is likely formed by the oxidative dimerization of a thiol-containing intermediate or Cimetidine itself, where two molecules are joined by a disulfide bridge.

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Analysis

The successful structure elucidation of this compound is a testament to the power of a systematic and multi-technique analytical approach. By combining the separation capabilities of HPLC with the detailed structural information provided by MS and NMR, it is possible to confidently identify and characterize even minor impurities in pharmaceutical products. This rigorous scientific investigation is fundamental to ensuring the quality, safety, and efficacy of medicines.

References

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Google AI Search.

- Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. (n.d.). ACS Publications.

- Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. (n.d.). PubMed.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.

- Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (n.d.). CABI Digital Library.

- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.

- Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.

- Cimetidine and Impurities. (n.d.). BOC Sciences.

- Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu.

- Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. (2025, August 6). ResearchGate.

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications.

- This compound | CAS Number 74886-59-2. (n.d.). Klivon.

- Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. (2010, December 1). Journal of Pharmaceutical and Biomedical Analysis.

- Structural Elucidation of Unknown Impurity. (n.d.). Veeprho.

- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat.

- Cimetidine. (n.d.). NCBI Bookshelf.

- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.

- Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (2025, August 6). ResearchGate.

- This compound. (n.d.). ALLMPUS.

- Cimetidine (Cimetidinum). (2016). The International Pharmacopoeia - Sixth Edition.

- Cimetidine European Pharmacopoeia (EP) Reference Standard. (n.d.). EDQM.

- CIMETIDINE. (2012, May 2). EUROPEAN PHARMACOPOEIA 7.0.

- This compound | CAS 74886-59-2. (n.d.). Veeprho.

- This compound. (n.d.). LGC Standards.

- This compound | 74886-59-2. (n.d.). Chemicea.

- CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia.

- Cimetidine hydrochloride, European Pharmacopoeia (EP) Reference Standard. (n.d.). PharmaCompass.

- Cimetidine synthesis. (n.d.). ChemicalBook.

- PRODUCT MONOGRAPH CIMETIDINE. (2019, January 17). JAMP Pharma Corporation.

- Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (2025, August 5). ResearchGate.

Sources

- 1. biotech-spain.com [biotech-spain.com]

- 2. biomedres.us [biomedres.us]

- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Cimetidine synthesis - chemicalbook [chemicalbook.com]

- 10. drugfuture.com [drugfuture.com]

- 11. klivon.com [klivon.com]

- 12. allmpus.com [allmpus.com]

- 13. veeprho.com [veeprho.com]

- 14. This compound | 74886-59-2 [chemicea.com]

- 15. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. veeprho.com [veeprho.com]

- 18. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

Introduction: The Significance of Impurity Profiling in Cimetidine Synthesis

An In-depth Technical Guide to the Synthesis Pathway of Cimetidine EP Impurity H

Cimetidine is a landmark pharmaceutical agent, recognized for its role as a histamine H2-receptor antagonist that curtails gastric acid secretion. Its widespread clinical use in treating conditions like duodenal and gastric ulcers necessitates stringent quality control to ensure patient safety and therapeutic efficacy. A critical aspect of this control is the identification, characterization, and mitigation of process-related impurities. The European Pharmacopoeia (EP) lists several specified impurities for Cimetidine, including Impurity H, which must be monitored and controlled within defined limits[1].

This technical guide provides a detailed exploration of the synthesis pathway of this compound. Rather than a product of intentional design, this impurity is a byproduct of the Cimetidine manufacturing process. Understanding its formation is paramount for researchers, process chemists, and quality control professionals dedicated to optimizing the synthesis of Cimetidine and ensuring the purity of the final active pharmaceutical ingredient (API).

Chemical Identity and Structure

This compound is chemically identified as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)[2][3]. It is structurally a dimer of a key Cimetidine precursor, linked by a disulfide (-S-S-) bond.

| Property | Value |

| IUPAC Name | 2-cyano-1-[2-[2-[(N'-cyano-N-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-3-methylguanidine[4] |

| CAS Number | 74886-59-2[2][4] |

| Molecular Formula | C₁₀H₁₈N₈S₂[2][4] |

| Molecular Weight | 314.43 g/mol [2][4] |

| Common Synonyms | Cimetidine Disulfane Impurity[3] |

The Genesis of Impurity H: A Side Reaction in Cimetidine Synthesis

The formation of Impurity H is intrinsically linked to the primary synthesis of Cimetidine. A common and efficient route to Cimetidine involves the condensation of two key intermediates:

-

N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine : A crucial building block containing a reactive thiol (-SH) group.

-

A 4-substituted-5-methylimidazole derivative : Typically 4-halomethyl-5-methylimidazole or 4-hydroxymethyl-5-methylimidazole[5].

The thiol group in the first intermediate is the focal point for the formation of Impurity H. Under oxidative conditions, two molecules of this precursor can couple to form a disulfide bond, resulting in the dimeric impurity.

Figure 1: Overview of Cimetidine synthesis and the branching pathway for Impurity H formation.

Proposed Synthesis Pathway of this compound

The synthesis of Impurity H can be described as a two-stage process: the formation of the thiol-containing precursor followed by its oxidative dimerization.

Stage 1: Synthesis of the Precursor, N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine

This key intermediate is typically prepared from cysteamine (2-mercaptoethylamine) and a cyanoguanidine or isothiourea derivative.

Expertise & Causality: The choice of N,S-dimethyl-N'-cyanoisothiourea is strategic. It provides the N-cyano-N'-methylguanidine core while having a good leaving group (methyl mercaptan, CH₃SH), facilitating the nucleophilic attack by the primary amine of cysteamine. The reaction is a nucleophilic substitution.

Experimental Protocol (Illustrative):

-

Reaction Setup: In a reaction vessel equipped for stirring and under an inert atmosphere (e.g., nitrogen), dissolve cysteamine hydrochloride in a suitable solvent like water or ethanol.

-

pH Adjustment: Add a base (e.g., sodium hydroxide solution) to neutralize the hydrochloride and deprotonate the amine group, enhancing its nucleophilicity.

-

Reagent Addition: Slowly add N,S-dimethyl-N'-cyanoisothiourea to the cysteamine solution at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

-

Reaction Monitoring: Stir the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, the precursor, N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, can be isolated, though in large-scale Cimetidine synthesis, it is often used in situ for the subsequent step[5].

Stage 2: Oxidative Dimerization to Form Impurity H

This stage is not an intended synthetic step but a side reaction. The presence of an oxidizing agent (including atmospheric oxygen) can initiate the dimerization of the thiol precursor.

Trustworthiness & Mechanism: The formation of a disulfide bond from two thiol groups is a well-established and reliable chemical transformation. The mechanism involves the oxidation of the thiol (-SH) to a thiyl radical (S•). Two thiyl radicals then combine to form the stable disulfide bond (-S-S-). This process is readily facilitated by various oxidants or even atmospheric oxygen, particularly under neutral to basic pH conditions which favor the formation of the more easily oxidized thiolate anion (-S⁻).

Conditions Favoring Formation:

-

Presence of Oxygen: Performing the Cimetidine synthesis without an inert atmosphere.

-

Oxidizing Contaminants: Traces of oxidizing agents in reagents or solvents.

-

Elevated pH: Basic conditions used in the main condensation step can promote thiolate formation, which is more susceptible to oxidation[5].

-

Prolonged Reaction Times: Increased exposure time to oxidative conditions.

Figure 2: The direct oxidative pathway from the thiol precursor to Impurity H.

Analytical Characterization and Control

The European Pharmacopoeia outlines HPLC methods for the detection and quantification of Cimetidine and its impurities[1]. The structural confirmation of Impurity H relies on a combination of spectroscopic techniques.

| Analytical Technique | Purpose |

| HPLC | Separation, identification (by retention time), and quantification of the impurity in the Cimetidine API[1]. |

| Mass Spectrometry (MS) | Determination of the molecular weight (314.43 g/mol ) and fragmentation pattern to confirm the dimeric structure[4]. |

| ¹H and ¹³C NMR | Elucidation of the complete chemical structure by analyzing the chemical shifts and couplings of protons and carbons, confirming the disulfide linkage and the integrity of the two guanidine moieties[4][6]. |

Mitigation Strategies in Pharmaceutical Manufacturing

Understanding the synthesis pathway of Impurity H directly informs strategies to minimize its formation during Cimetidine production.

-

Inert Atmosphere: The most critical control is to conduct the synthesis, particularly the condensation step involving the thiol precursor, under an inert atmosphere (e.g., nitrogen or argon). This directly limits the primary oxidant, atmospheric oxygen[5].

-

Control of pH and Temperature: While a basic pH is necessary for the main reaction, excessively high pH or temperature can accelerate the rate of oxidative side reactions. Careful optimization is required.

-

Minimizing Reaction Time: Reducing the time the thiol intermediate is exposed to the reaction conditions can decrease the window for impurity formation.

-

Use of High-Purity Reagents: Ensuring that starting materials and solvents are free from oxidizing contaminants is essential.

-

Antioxidant Addition (Potential Strategy): In some cases, the addition of a small amount of a compatible antioxidant could be explored to scavenge trace oxidants, though this would require extensive validation.

By implementing these process controls, manufacturers can effectively limit the formation of this compound, ensuring the final API meets the stringent purity requirements of regulatory bodies.

References

-

This compound | CAS Number 74886-59-2. Klivon.

-

CIMETIDINE Cimetidinum. European Pharmacopoeia 7.0. (2012-05-02).

-

This compound. ALLMPUS.

-

Cimetidine Impurity C Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.

-

Process for the preparation of cimetidine. Google Patents (EP0046635A1).

-

This compound | CAS 74886-59-2. Veeprho.

-

This compound | CAS No- 74886-59-2. Simson Pharma Limited.

-

This compound | CAS No. 74886-59-2. Clearsynth.

-

Cimetidine EP Impurity G | CAS 1609-06-9. Veeprho.

-

Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed.

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. allmpus.com [allmpus.com]

- 3. veeprho.com [veeprho.com]

- 4. klivon.com [klivon.com]

- 5. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 6. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of Cimetidine EP Impurity H"

An In-depth Technical Guide to the Physicochemical Properties of Cimetidine EP Impurity H

Introduction

Cimetidine, a histamine H2-receptor antagonist, marked a revolutionary step in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) by effectively reducing gastric acid secretion.[1][2] The manufacturing and stability of any Active Pharmaceutical Ingredient (API) like cimetidine are critically scrutinized for the presence of impurities, which can impact the drug's safety and efficacy. The European Pharmacopoeia (EP) lists several specified impurities for cimetidine, including Impurity H.[3]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven insights into the impurity's identification, characterization, and analytical control. It is intended for researchers, quality control analysts, and drug development professionals who require a deep, functional understanding of this specific related substance.

Section 1: Core Identification and Chemical Structure

This compound, also known as Cimetidine Disulfane Impurity, is a dimer-like structure formed through a disulfide linkage.[1][4] Understanding its fundamental identity is the cornerstone of any analytical investigation.

Nomenclature and Structure:

-

IUPAC Name: 2-cyano-1-[2-[2-[(N'-cyano-N-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-3-methylguanidine.[5][6]

-

Common Synonyms: 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), Cimetidine Disulfane Impurity.[1][7]

-

Chemical Structure: The structure consists of two N-cyano-N'-methylguanidine moieties linked by an ethyl-disulfanyl-ethyl chain. This disulfide bridge is the key differentiating feature from the parent cimetidine molecule and suggests a potential oxidative formation pathway.

Key Identifiers:

The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for documentation and material sourcing.

| Property | Value | References |

| CAS Number | 74886-59-2 | [5][7][8][9] |

| Molecular Formula | C₁₀H₁₈N₈S₂ | [5][7][8][9] |

| Molecular Weight | 314.43 g/mol | [5][7][8][9] |

Section 2: Physicochemical Characteristics

The physical properties of an impurity dictate its behavior during manufacturing, formulation, and analysis, influencing everything from solubility in HPLC mobile phases to appropriate storage conditions.

Physical State and Thermal Properties:

This compound is typically supplied as a white powder.[8] Its defined melting point is a critical parameter for identity confirmation and purity assessment via techniques like Differential Scanning Calorimetry (DSC), though a simple melting point apparatus provides a preliminary check.

Solubility Profile:

The solubility of Impurity H is crucial for designing effective analytical methods, particularly for sample and reference standard preparation. The polarity introduced by the cyano-guanidine groups is balanced by the more nonpolar disulfide linkage. It is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO).[7] This is consistent with the solubility profile of the parent drug, cimetidine, which is also highly soluble in methanol.[10] This characteristic is leveraged in the EP-prescribed HPLC method, where methanol is a key component of the mobile phase.

Storage and Stability:

Reference standards of Impurity H require controlled storage to ensure their integrity over time. The recommended storage condition is refrigerated at 2-8°C.[7][8] While it can be shipped at ambient room temperature, long-term stability necessitates refrigeration to prevent potential degradation.[5]

| Property | Description | References |

| Appearance | White Powder | [8] |

| Melting Point | 174.8 - 176.0 °C | [8] |

| Solubility | Soluble in Methanol and DMSO | [7] |

| Storage Condition | 2-8°C | [7][8] |

Section 3: Spectroscopic and Structural Characterization

The unambiguous identification of this compound relies on a suite of spectroscopic techniques. While pharmacopoeial methods focus on chromatographic identification, the primary structural elucidation of a reference standard is a self-validating system grounded in multiple, orthogonal analytical techniques. Commercial suppliers of the reference standard typically provide a comprehensive Certificate of Analysis including this data.[5][7]

Core Elucidation Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are paramount for confirming the molecular structure. ¹H-NMR would verify the presence of methyl groups, the methylene protons adjacent to the nitrogen and sulfur atoms, and their respective integrations.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the impurity (314.43 g/mol ).[5] High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition (C₁₀H₁₈N₈S₂).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, confirming the presence of N-H, C≡N (cyano), and C=N bonds characteristic of the guanidine moiety.

The logical workflow for the characterization of a new batch of this compound reference standard is depicted below. This process ensures the material is suitable for use in quantitative and qualitative analyses.

Section 4: Chromatographic Analysis and Regulatory Control

As a specified impurity in the European Pharmacopoeia, the control of Impurity H is mandatory for cimetidine drug substance release.[3] High-Performance Liquid Chromatography (HPLC) is the designated analytical technique for this purpose.

European Pharmacopoeia HPLC Method for Related Substances

The EP monograph for Cimetidine provides a detailed gradient HPLC method designed to separate cimetidine from all its specified impurities, including Impurity H.[3] Adherence to this method is essential for regulatory compliance.

Experimental Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: Mix 0.4 volumes of diethylamine and 780 volumes of a 1.1 g/L solution of sodium hexanesulfonate. Adjust the pH to 2.8 with phosphoric acid. Add 250 volumes of methanol.

-

Mobile Phase B: Methanol.

-

-

Chromatographic System Configuration:

-

Column: End-capped octadecylsilyl silica gel for chromatography (5 µm particle size), 250 mm x 4.6 mm.[3]

-

Flow Rate: 1.1 mL/min.

-

Detection: UV Spectrophotometer at 220 nm.

-

Injection Volume: 50 µL.

-

-

Gradient Elution Program:

-

A specific time-based gradient is defined in the monograph to achieve separation of all related substances.[3]

-

-

System Suitability:

-

A resolution of minimum 1.5 between the peaks for impurities D and C must be achieved using a system suitability solution containing multiple impurities.[3]

-

-

Data Analysis:

-

The peak corresponding to Impurity H is identified based on its relative retention time (RRT). With respect to cimetidine (retention time ≈ 18 min), the RRT for Impurity H is approximately 2.3.[3]

-

The acceptance criterion for Impurity H is not more than 0.2%.

-

Chromatographic Parameters Summary:

| Parameter | European Pharmacopoeia Specification |

| Stationary Phase | End-capped octadecylsilyl silica gel (5 µm), 250 x 4.6 mm |

| Mobile Phase A | 0.4:780:250 (v/v/v) diethylamine : 1.1 g/L sodium hexanesulfonate (pH 2.8) : methanol |

| Mobile Phase B | Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.1 mL/min |

| Detection | UV at 220 nm |

| Impurity H RRT | ~2.3 (relative to Cimetidine) |

HPLC Workflow Diagram:

Section 5: Potential Formation Pathway

While the EP monograph does not specify the origin of Impurity H, its chemical structure provides strong clues. The synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine with 4-halomethyl-5-methyl-1H-imidazole.[11] The key precursor, N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine, contains a reactive thiol (-SH) group.

Proposed Mechanism: Oxidative Dimerization

The most plausible pathway for the formation of Impurity H is the oxidative dimerization of two molecules of the thiol-containing starting material. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under non-inert reaction conditions. The two thiol groups are oxidized to form a disulfide (-S-S-) bond, creating the dimeric impurity.

Controlling this impurity requires careful management of the reaction conditions during cimetidine synthesis, such as performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[11]

Formation Pathway Diagram:

Conclusion

This compound is a critical quality attribute in the manufacturing of cimetidine. Its well-defined physicochemical properties—including its melting point, solubility, and spectral characteristics—provide a solid foundation for its identification and control. The regulatory framework, specifically the European Pharmacopoeia, mandates its quantification using a robust, gradient HPLC method, where it is identified by its characteristic relative retention time of approximately 2.3. An understanding of its likely formation via oxidative dimerization of a key synthetic precursor provides the causal link needed for effective process control and risk mitigation. This guide equips scientists and researchers with the necessary technical knowledge to confidently manage and control this specified impurity, ensuring the quality and safety of cimetidine products.

References

-

Analytica Chemie. Cimetidine Imp. H (EP). [online] Available at: [Link] [Accessed 16 January 2026].

-

ALLMPUS. This compound. [online] Available at: [Link] [Accessed 16 January 2026].

-

The International Pharmacopoeia - Sixth Edition, 2016. Cimetidine (Cimetidinum). [online] Available at: [Link] [Accessed 16 January 2026].

- Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.

- Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.

- Google Patents. (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.

-

Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. [online] Available at: [Link] [Accessed 16 January 2026].

-

Axios Research. This compound - CAS - 74886-59-2. [online] Available at: [Link] [Accessed 16 January 2026].

-

Pharmaffiliates. Cimetidine-impurities. [online] Available at: [Link] [Accessed 16 January 2026].

-

EDQM. Cimetidine European Pharmacopoeia (EP) Reference Standard. [online] Available at: [Link] [Accessed 16 January 2026].

-

European Pharmacopoeia. (2012). CIMETIDINE Cimetidinum. [online] Available at: [Link] [Accessed 16 January 2026].

-

Veeprho. This compound | CAS 74886-59-2. [online] Available at: [Link] [Accessed 16 January 2026].

- Google Patents. (1982). EP0046635A1 - Process for the preparation of cimetidine.

-

National Center for Biotechnology Information. (n.d.). Cimetidine Hydrochloride. PubChem Compound Database. [online] Available at: [Link] [Accessed 16 January 2026].

Sources

- 1. This compound | 74886-59-2 [chemicea.com]

- 2. Cimetidine Hydrochloride | C10H17ClN6S | CID 50963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugfuture.com [drugfuture.com]

- 4. veeprho.com [veeprho.com]

- 5. klivon.com [klivon.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. allmpus.com [allmpus.com]

- 8. Cimetidine Imp. H (EP) - Analytica Chemie [analyticachemie.in]

- 9. This compound - CAS - 74886-59-2 | Axios Research [axios-research.com]

- 10. cdn.who.int [cdn.who.int]

- 11. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Cimetidine Related Compounds and Impurities

This guide provides a comprehensive technical overview of the related compounds and impurities associated with Cimetidine, a histamine H₂-receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the origins of these impurities, the analytical methodologies for their detection and quantification, and the regulatory framework that governs their control. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding to provide actionable insights for pharmaceutical development and quality control.

The control of impurities in an Active Pharmaceutical Ingredient (API) like Cimetidine is paramount to ensuring its safety, efficacy, and stability.[1][2] Impurities can arise from various sources, including the synthetic route, degradation of the API, and storage conditions. The International Council for Harmonisation (ICH) provides a foundational framework for classifying and controlling these impurities.[2]

1.1 Process-Related Impurities

These impurities are by-products or unreacted starting materials from the chemical synthesis of Cimetidine. The primary synthesis of Cimetidine often involves the reaction between key intermediates, and slight variations in process parameters can lead to the formation of related substances.[3][4] For instance, inadequate control of pH or temperature during methylation steps can lead to the formation of isomers or other unintended side-products.[3]

A common synthetic route for Cimetidine is illustrated below, highlighting potential junctures where process-related impurities may be introduced.[4][5]

Caption: Generalized synthetic pathway for Cimetidine.[4]

1.2 Degradation Products

Degradation products form due to the chemical decomposition of the Cimetidine drug substance over time or when exposed to stress conditions such as heat, light, humidity, acid, base, and oxidation.[6] Forced degradation studies are critical for identifying these potential degradants and developing stability-indicating analytical methods.[7]

For Cimetidine, key degradation pathways include:

-

Oxidation: The thioether group in the Cimetidine side chain is susceptible to oxidation, primarily forming Cimetidine Sulfoxide.[3][8]

-

Hydrolysis: Although more stable than some esters, the guanidine group can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]

-

Photodegradation: While Cimetidine is resistant to direct photolysis, it can be degraded via photooxidation mediated by singlet oxygen (¹O₂) in aqueous environments.[9][10]

Caption: Major degradation pathways for Cimetidine.[3][8][9]

1.3 Genotoxic Impurities

A specific area of concern is the formation of potentially mutagenic impurities. For Cimetidine, the N-methyl-N′-cyanoguanidine moiety can be converted to the corresponding N-nitroso derivative, N-Nitrosocimetidine , by the action of acidic solutions of nitrite.[11] This compound requires strict control due to its potential genotoxicity. While studies have suggested Cimetidine itself is not genotoxic in human cells, its nitrosated derivative is a known concern.[11][12]

Chapter 2: Profiling Key Cimetidine-Related Compounds

Pharmacopoeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities for Cimetidine.[13][14] Understanding the identity and origin of these compounds is essential for effective quality control.

| Impurity Name | Common Origin | Pharmacopoeial Reference |

| Cimetidine Sulfoxide | Degradation (Oxidation) | -[] |

| Impurity B | Process-Related (Unintended Methylation) | European Pharmacopoeia[3][13] |

| Impurity C | Process-Related | European Pharmacopoeia[13] |

| Impurity D | Process-Related | European Pharmacopoeia[13] |

| Impurity E | Process-Related | European Pharmacopoeia[13] |

| Impurity F | Process-Related | European Pharmacopoeia[13] |

| Impurity G | Process-Related | European Pharmacopoeia[13] |

| Impurity H | Process-Related | European Pharmacopoeia[13] |

| Descyano Cimetidine | Process-Related | -[] |

Causality of Formation: A Closer Look

-

Cimetidine EP Impurity B: This impurity is a prime example of a process-related side product. It arises from an unintended methylation event during synthesis. Instead of the desired methylation on the guanidine nitrogen, the carbamimidate nitrogen is methylated.[3] This side reaction is highly dependent on process parameters, particularly pH. Maintaining a pH between 8.5 and 9.0 is critical to minimize its formation.[3]

-

Cimetidine Sulfoxide: This is the principal oxidative degradation product. The thioether linkage in Cimetidine's side chain is a nucleophilic center susceptible to attack by oxidizing agents. This transformation can occur during storage if the API is exposed to oxidative conditions or as a result of interaction with certain excipients in a drug product.[8][16]

Chapter 3: The Analytical Scientist's Toolkit: Methodologies for Impurity Profiling

The cornerstone of impurity control is a robust, validated, stability-indicating analytical method. The primary goal is to develop a method capable of separating, detecting, and quantifying the API, known impurities, and any potential degradation products.[7]

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for Cimetidine impurity analysis.[17][18] A reversed-phase HPLC method using a C18 column is most common, as it effectively separates the relatively polar Cimetidine from its often less polar or similarly polar impurities.

-

Expertise in Method Selection: The choice of a reversed-phase system is causal; the non-polar stationary phase (C18) interacts with the non-polar regions of the Cimetidine molecule and its impurities, while a polar mobile phase elutes them. The specific organic modifier (e.g., methanol) and buffer/ion-pairing agent (e.g., sodium 1-hexanesulfonate) in the mobile phase are optimized to achieve the necessary resolution between the main peak and all impurity peaks.[19][20] A Diode-Array Detector (DAD) is often employed to check for peak purity and help in the initial identification of impurities by comparing their UV spectra.[17]

3.2 Advanced Techniques for Structural Elucidation

When an unknown impurity is detected, its structure must be elucidated. This is typically a multi-step process:

-

Isolation: The impurity is isolated from the bulk material using preparative HPLC.

-

Identification: A combination of high-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact mass and chemical structure of the isolated compound.[21][22]

The overall analytical workflow is a self-validating system designed to ensure comprehensive impurity profiling.

Caption: A typical workflow for the analysis of Cimetidine impurities.

Chapter 4: A Practical Workflow: HPLC Analysis of Cimetidine Impurities

This section provides a detailed, step-by-step protocol based on the principles outlined in the USP monograph for Cimetidine organic impurities.[19][20] This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Objective: To quantify related substances in a Cimetidine API sample using a stability-indicating HPLC method.

4.1 Materials and Reagents

-

Cimetidine API sample

-

USP Cimetidine Reference Standard (RS)

-

Methanol (HPLC Grade)

-

Phosphoric Acid (85%)

-

Sodium 1-hexanesulfonate

-

Water (HPLC Grade)

4.2 Chromatographic System

| Parameter | Specification | Causality/Justification |

| Instrument | HPLC with UV Detector | Standard for pharmaceutical QC.[19] |

| Detector | UV at 220 nm | Wavelength for adequate response of Cimetidine and impurities.[20] |

| Column | L1 packing (C18), 4.6-mm x 25-cm | Provides necessary hydrophobicity for reversed-phase separation.[20] |

| Flow Rate | 2.0 mL/min | Optimized for good separation within a reasonable run time.[20] |

| Injection Volume | 50 µL | Sufficient volume for detecting low-level impurities.[20] |

| Mobile Phase | Methanol, water, phosphoric acid, and sodium 1-hexanesulfonate | The ion-pairing agent (hexanesulfonate) improves the retention and peak shape of the basic Cimetidine molecule.[19] |

4.3 Solution Preparation

-

Mobile Phase: Mix 240 mL of methanol, 0.3 mL of phosphoric acid, 940 mg of sodium 1-hexanesulfonate, and sufficient water to make 1 L. Filter and degas before use.[20]

-

Sample Solution (0.4 mg/mL): Accurately weigh about 100 mg of Cimetidine into a 250-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase.[20]

-

Standard Solution (0.8 µg/mL): Prepare a solution of USP Cimetidine RS in Mobile Phase having a known concentration of approximately 0.8 µg/mL. This corresponds to the 0.2% impurity level.[20]

4.4 Experimental Protocol

-

System Equilibration: Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the Standard Solution multiple times (typically 5-6).

-

Trustworthiness Check: The relative standard deviation (RSD) of the peak areas for replicate injections must be not more than 2.0%. The column efficiency (theoretical plates) should be NLT 2000, and the capacity factor (k') NLT 3.0.[20] This step validates that the system is performing precisely and is suitable for the analysis.

-

-

Analysis:

-

Inject the Sample Solution and record the chromatogram.

-

Run time should be sufficient to elute all potential impurities.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram from the Sample Solution.

-

Calculate the percentage of each individual impurity using the peak response from the Standard Solution as a reference.

-

Sum the percentages of all individual impurities to determine the total impurities.

-

Chapter 5: Navigating the Regulatory Landscape

The control of impurities is strictly governed by international regulatory guidelines, primarily those from the ICH, and enforced by national bodies like the FDA and EMA.[23][24]

5.1 ICH Q3A/Q3B Guidelines

These guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances (Q3A) and drug products (Q3B).[1][24]

| Threshold | Limit (Typical, based on Max. Daily Dose > 2g) | Action Required |

| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings.[1] |

| Identification | > 0.10% | The structure of any impurity exceeding this level must be determined.[1] |

| Qualification | > 0.15% | The biological safety of any impurity above this level must be established through toxicological studies.[1][3] |

5.2 Pharmacopoeial Specifications

Official monographs provide legally binding standards for drug quality.

-

United States Pharmacopeia (USP): For Cimetidine, the USP specifies limits for organic impurities. Typically, no single unspecified impurity should exceed 0.2%, and the total of all impurities should not be more than 1.0%.[14]

-

European Pharmacopoeia (EP): The EP monograph is more detailed, setting specific limits for several named impurities (e.g., Impurities B, C, D) in addition to limits for unspecified impurities and total impurities.[13]

Conclusion

A thorough understanding of Cimetidine's related compounds and impurities is not merely a regulatory requirement but a fundamental aspect of ensuring drug quality and patient safety. This guide has outlined the origins of these impurities, from synthetic side-reactions to degradation pathways, and detailed the robust analytical methodologies required for their control. By integrating expertise in analytical chemistry with a firm grounding in regulatory principles, drug development professionals can build a comprehensive control strategy that ensures the final product is safe, effective, and stable throughout its lifecycle.

References

- Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (n.d.). CABI Digital Library.

- ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma.

- Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders.

- Cimetidine and Impurities. (n.d.). BOC Sciences.

-

Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149-152. Retrieved from [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (1991). Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 9(4), 291-296. Retrieved from [Link]

-

Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

- Cimetidine EP Impurity B | 138035-55-9. (n.d.). Benchchem.

-

Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. National Center for Biotechnology Information. Retrieved from [Link]

- CIMETIDINE Cimetidinum. (2010). European Pharmacopoeia 7.0.

-

Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 38(14), 3933-3940. Retrieved from [Link]

- Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Semantic Scholar.

-

Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 961-968. Retrieved from [Link]

-

Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-

Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 38(14), 3933-3940. Retrieved from [Link]

- Reference Standards for Impurities in Pharmaceuticals. (2024). Knors Pharma.

-

Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. ResearchGate. Retrieved from [Link]

- Cimetidine-impurities. (n.d.). Pharmaffiliates.

- USP Monographs: Cimetidine. (2006). USP29-NF24.

- Cimetidine. (2012). USP 35 Official Monographs.

-

CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved from [Link]

-

Cimetidine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

Cimetidine. (2018). USP 41 Official Monographs. Retrieved from [Link]

- Cimetidine (Cimetidinum). (2016). The International Pharmacopoeia - Sixth Edition.

-

Cimetidine. (1990). IARC Publications. Retrieved from [Link]

-

Cimetidine, Cimetidine Hydrochloride Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

-

PRODUCT MONOGRAPH CIMETIDINE. (2019). Apotex Inc. Retrieved from [Link]

-

Martelli, A., et al. (1986). A study of the potential genotoxicity of cimetidine using human hepatocyte primary cultures. Mutation Research/Genetic Toxicology, 174(3), 239-242. Retrieved from [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

- Detection method of related substances of cimetidine raw material medicine. (2021). Google Patents.

-

Forced Degradation – A Review. (2022). PharmaTutor. Retrieved from [Link]

-

Klick, S., et al. (2005). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875-884. Retrieved from [Link]

-

Cimetidine Bioequivalence Review. (1996). accessdata.fda.gov. Retrieved from [Link]

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. benchchem.com [benchchem.com]

- 4. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Cimetidine synthesis - chemicalbook [chemicalbook.com]

- 6. biomedres.us [biomedres.us]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A study of the potential genotoxicity of cimetidine using human hepatocyte primary cultures: discrepancy from results obtained in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugfuture.com [drugfuture.com]

- 14. drugfuture.com [drugfuture.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 19. pharmacopeia.cn [pharmacopeia.cn]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 24. fda.gov [fda.gov]

An In-depth Technical Guide to Understanding the Origin of Cimetidine EP Impurity H

Executive Summary

Cimetidine, a foundational histamine H2-receptor antagonist, has been a cornerstone in the treatment of gastric acid-related disorders for decades. The control of impurities in its drug substance is mandated by pharmacopoeias and is critical for ensuring patient safety and product efficacy. This technical guide provides an in-depth analysis of Cimetidine EP Impurity H, a specified impurity in the European Pharmacopoeia. We will structurally elucidate Impurity H, explore its most probable origin as a process-related impurity arising from a key synthetic intermediate, and detail the mechanistic pathway of its formation. This guide delves into the critical process parameters that influence its generation and outlines robust analytical methodologies for its detection and control, providing researchers and drug development professionals with a comprehensive understanding of this critical impurity.

Cimetidine and the Imperative of Impurity Profiling

Cimetidine: A Landmark in Rational Drug Design

Cimetidine (IUPAC Name: N-cyano-N'-methyl-N''-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)guanidine) is a histamine H2-receptor antagonist that profoundly inhibits gastric acid secretion[1][2]. Its development marked a pivotal moment in medicinal chemistry, showcasing the power of rational drug design to create targeted therapies. By competitively blocking the action of histamine on the parietal cells of the stomach, cimetidine provides effective treatment for conditions such as duodenal and gastric ulcers[1].

The Role of Pharmacopoeial Standards

The quality, safety, and efficacy of any drug substance are ensured through rigorous standards set by pharmacopoeias. The European Pharmacopoeia (EP) lists several specified impurities for Cimetidine, including Impurity H[3]. Adherence to these standards is not merely a regulatory hurdle; it is a fundamental aspect of quality control that guarantees the consistency of the drug substance from batch to batch.

Why Impurity Profiling is Critical

The adage "the dose makes the poison" is the guiding principle of toxicology. Even structurally similar impurities can exhibit different pharmacological or toxicological profiles compared to the active pharmaceutical ingredient (API). Therefore, identifying, quantifying, and controlling impurities is a non-negotiable aspect of pharmaceutical development to mitigate any potential risks to patient health.

Structural Elucidation of this compound

To understand the origin of an impurity, one must first understand its structure.

Chemical Identity

Structural Analysis: A Tale of Two Halves

A comparative analysis of Impurity H and Cimetidine reveals the critical clues to its origin.

-

Dimeric Structure: Impurity H is a symmetrical dimer.

-

Disulfide Bridge: The two identical halves are linked by a disulfide (-S-S-) bond, a structural motif that is a strong indicator of an oxidative coupling reaction between two thiol (-SH) groups.

-

Absence of the Imidazole Ring: Crucially, Impurity H lacks the 5-methylimidazole moiety that is characteristic of Cimetidine.

This structural evidence strongly suggests that Impurity H is not a degradation product of Cimetidine itself, which would likely involve modifications to the existing structure (like oxidation of the thioether to a sulfoxide, i.e., Impurity E[7]). Instead, its genesis must lie within the synthetic process, stemming from an intermediate that contains the cyanoguanidine side chain and a terminal thiol group, but not the imidazole ring.

The Genesis of Impurity H: A Synthesis-Related Pathway

The formation of Impurity H can be logically traced back to a side reaction involving a key intermediate during the synthesis of Cimetidine.

Overview of a Common Cimetidine Synthesis Route

While several synthetic routes to Cimetidine exist, a common and illustrative pathway involves the sequential construction of the molecule. This approach provides clear points where the precursor to Impurity H can be formed and subsequently react.[1][8][9]

Caption: A simplified common synthetic pathway for Cimetidine.

The Key Precursor: The Thiol Intermediate

In an alternative and widely used synthetic strategy, the cyanoguanidine side chain is constructed first and then coupled with the imidazole moiety. A critical intermediate in this process is N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine . This molecule contains all the structural components of one half of Impurity H: the cyanoguanidine group and the ethyl chain terminating in a reactive thiol (-SH) group.

The Core Mechanism: Oxidative Dimerization

The formation of Impurity H is a classic example of oxidative dimerization. Under conditions that promote oxidation, two molecules of the thiol intermediate, N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine, will couple to form a stable disulfide bond.

Caption: Oxidative dimerization of the thiol precursor to form Impurity H.

Note: The above DOT script is illustrative. For actual rendering, chemical structure images would be needed.

Chemical Reaction:

2 (HS-CH₂-CH₂-NH-C(=N-CN)-NH-CH₃) + [O] → CH₃-NH-C(=N-CN)-NH-CH₂-CH₂-S-S-CH₂-CH₂-NH-C(=N-CN)-NH-CH₃ + H₂O

Critical Process Parameters Influencing Formation

The yield of this unwanted side reaction is highly dependent on the manufacturing process conditions. Control of these parameters is essential to minimize the formation of Impurity H.

| Parameter | Optimal Condition | Effect of Deviation on Impurity H Formation |

| Atmosphere | Inert (e.g., Nitrogen blanket) | Presence of atmospheric oxygen significantly promotes oxidative dimerization of the thiol precursor. |

| Metal Ions | Absence of catalytic metals | Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze thiol oxidation, increasing impurity levels. |

| pH | Controlled (typically neutral to slightly basic) | The rate of thiol oxidation can be pH-dependent. Deviations can accelerate the side reaction. |

| Temperature | Optimized for main reaction | Elevated temperatures can increase the rate of side reactions, including impurity formation. |

| Stoichiometry | Controlled addition of reagents | An excess or prolonged presence of the unreacted thiol intermediate increases the opportunity for its dimerization. |

Analytical Methodologies for Detection and Quantification

A robust, validated analytical method is required to ensure that Impurity H is controlled within the limits specified by the pharmacopoeia (typically ≤ 0.10%).

The Pharmacopoeial Method: Reversed-Phase HPLC

The European Pharmacopoeia outlines a High-Performance Liquid Chromatography (HPLC) method for the analysis of Cimetidine and its related substances[3]. Reversed-phase HPLC is the technique of choice due to its ability to effectively separate compounds of varying polarity, such as Cimetidine and its impurities. The use of a UV detector, typically at 220 nm, provides sensitive detection for these chromophoric compounds[10].

Caption: Standard analytical workflow for impurity profiling by HPLC.

Experimental Protocol: A Validated HPLC Method

The following protocol is a representative self-validating system for the quantification of this compound.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm filter.

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

Causality: The buffered aqueous mobile phase controls the ionization state of the molecules, ensuring reproducible retention times, while acetonitrile provides the organic strength to elute the compounds.

-

-

Chromatographic Conditions:

-

Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm[10].

-

Injection Volume: 20 µL.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Causality: A gradient elution is necessary to first elute more polar impurities and then increase the organic content to elute the main Cimetidine peak and less polar impurities like Impurity H within a reasonable runtime while maintaining good peak shape and resolution.

-

-

Sample Preparation:

-

Standard Solution: Prepare a solution of Cimetidine EP Reference Standard containing all specified impurities at the reporting threshold (e.g., 0.1%).

-

Test Solution: Accurately weigh and dissolve the Cimetidine drug substance in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

-

System Suitability Test (SST):

-

Inject the standard solution.

-

The resolution between Cimetidine and the nearest eluting impurity peak must be ≥ 1.5[3][11].

-

The tailing factor for the Cimetidine peak should be ≤ 2.0.

-

Trustworthiness: The SST is a self-validating check that ensures the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results.

-

Control Strategies in Manufacturing

Understanding the origin of Impurity H allows for the implementation of targeted control strategies.

-

Control of Intermediates: Rigorously test the thiol-containing intermediate to ensure its purity and prevent its accumulation during the process.

-

Inert Atmosphere: Conduct the reaction steps involving the thiol intermediate under an inert atmosphere (e.g., nitrogen) to prevent exposure to atmospheric oxygen.

-

Process Optimization: Optimize reaction times and temperatures to ensure the rapid and complete consumption of the thiol intermediate in the desired reaction, minimizing the time available for the dimerization side reaction.

-

Purification: Employ a final crystallization step with a well-chosen solvent system. The significant structural and polarity differences between Cimetidine and the larger, less polar Impurity H can be exploited to effectively purge the impurity into the mother liquor.

Conclusion

This compound is unequivocally a process-related impurity. Its structure, a disulfide-linked dimer lacking the imidazole ring, points directly to its formation via the oxidative coupling of a thiol-containing synthetic intermediate. Its presence in the final drug substance is not a matter of degradation but a direct consequence of a competing side reaction during synthesis. By understanding this mechanistic origin, drug development professionals can implement robust control strategies—from optimizing reaction conditions and blanketing with inert gas to developing efficient purification methods. This knowledge, coupled with validated analytical techniques, ensures the consistent production of high-quality Cimetidine, meeting the stringent requirements of pharmacopoeias and safeguarding patient health.

References

-

Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf - NIH. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine). [Link]

-

Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (Source: CABI Digital Library). [Link]

-

CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (Source: Gpatindia). [Link]

-

Synthesis of Production of N-cyano-N'-methyl-N"-[2-{(5-methyl-1H-imidazol-4-yl)methylthio}ethyl]guanidine. (Source: PrepChem.com). [Link]

-

CIMETIDINE Cimetidinum. (Source: European Pharmacopoeia 7.0). [Link] (Note: Direct deep link to specific monograph is unavailable, linking to EDQM homepage).

-

Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products. (Source: PubMed). [Link]

-

Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation | Request PDF. (Source: ResearchGate). [Link]

-

Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. (Source: ACS Publications). [Link]

-

Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (Source: ResearchGate). [Link]

-

Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (Source: PubMed). [Link]

-

Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. (Source: Semantic Scholar). [Link]

-

Synthesis of N-Cyano-N'-(2-methylaminoethyl)-N"-[2-((4-methyl-5-imidazolyl)methylthio)ethyl]guanidine. (Source: PrepChem.com). [Link]

- CN112394134A - Detection method of related substances of cimetidine raw material medicine.

- US4855439A - Process for the preparation of cimetidine.

-

Cimetidine EP Impurity G | CAS 1609-06-9. (Source: Veeprho). [Link]

-

USP 41 Official Monographs / Cimetidine 935. (Source: Regulations.gov). [Link]

- A process for the preparation of cimetidine - European Patent Office - EP 0279161 A2.

-

Introduction to Cimetidine and Related Compounds. (Source: Prezi). [Link]

-

RATIONAL DESIGN OF CIMETIDINE. (Source: University of Oxford). [Link]

-

This compound | CAS 74886-59-2. (Source: Veeprho). [Link]

- EP0279161A2 - A process for the preparation of cimetidine.

-

This compound. (Source: ALLMPUS). [Link]

-

SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. (Source: YouTube). [Link]

Sources

- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. drugfuture.com [drugfuture.com]

- 4. veeprho.com [veeprho.com]

- 5. allmpus.com [allmpus.com]

- 6. clearsynth.com [clearsynth.com]

- 7. klivon.com [klivon.com]

- 8. US4855439A - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 9. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. CN112394134A - Detection method of related substances of cimetidine raw material medicine - Google Patents [patents.google.com]

A Technical Guide to the Toxicological Profile of Cimetidine Impurities

Preamble: Beyond the Active Moiety

In the realm of pharmaceutical sciences, the therapeutic efficacy and safety of a drug substance are paramount. However, the purity of that substance is a critical, and often complex, determinant of its overall safety profile. The active pharmaceutical ingredient (API), in this case, Cimetidine, is never truly isolated; it is accompanied by a constellation of minor components known as impurities. These can be residual starting materials, by-products of the synthesis, or products of degradation.[1] For drug development professionals and researchers, understanding and controlling these impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

This guide provides an in-depth toxicological examination of impurities associated with Cimetidine. We will move beyond simple identification to explore the scientific rationale behind their toxicological assessment, grounded in established regulatory frameworks and modern analytical strategies. Our approach is built on the pillars of scientific integrity: explaining the causality behind experimental choices, describing self-validating protocols, and grounding all claims in authoritative references.

The Regulatory Framework: A Risk-Based Approach

The assessment of pharmaceutical impurities is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH). These documents provide a logical, risk-based framework for the control of impurities.[2]

-

ICH Q3A(R2) - Impurities in New Drug Substances : This guideline is the cornerstone for managing most organic and inorganic impurities.[2][3] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. The core principle is that impurities present at levels seen in batches used for safety and clinical studies are considered qualified from a toxicological standpoint.[4]

-

ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities : This is a critical guideline for impurities with the potential to be genotoxic and, by extension, carcinogenic.[1] It mandates a thorough assessment for mutagenic potential, even for impurities present at very low levels, as their risk profile is not concentration-dependent in the same way as general toxicants.[5]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guidelines.[3] |

Cimetidine: Structure and Key Impurities

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion.[6] Its synthesis and potential degradation pathways can give rise to a number of impurities. While an exhaustive list is proprietary to each manufacturer, several common impurities are specified in pharmacopeias or are available as reference standards.[][8][9]

Below are the structures of Cimetidine and some of its notable related compounds.

Caption: Chemical structures of Cimetidine and selected impurities.

Toxicological Assessment Strategy: A Hierarchical Approach

A robust toxicological assessment of an impurity follows a hierarchical, evidence-based workflow. This ensures that resources are focused on impurities that pose the greatest potential risk.

Caption: ICH M7 workflow for mutagenic impurity assessment.

In Silico Assessment for Genotoxicity

The first tier of assessment for any new or uncharacterized impurity, as mandated by ICH M7, is a computational or in silico analysis.[5] This approach uses Quantitative Structure-Activity Relationship (QSAR) models to predict the mutagenic potential of a chemical based on its structure.[10]

The causality here is that specific chemical substructures, or "structural alerts," are known to be associated with DNA reactivity. In silico models codify this knowledge. The ICH M7 guideline requires the use of two complementary QSAR models:

-

An expert rule-based methodology : This type of model relies on a curated set of rules derived from existing knowledge of structure-activity relationships.

-

A statistical-based methodology : This model uses a large dataset of known mutagens and non-mutagens to statistically determine the likelihood that a new chemical will be mutagenic.[5]

A negative result in both complementary systems provides strong evidence that the impurity is not mutagenic, allowing it to be controlled according to ICH Q3A standards.[11]

In Vitro Genotoxicity: The Ames Test

If in silico predictions are positive, equivocal, or if a structural alert is present without sufficient data to dismiss it, an empirical test is required. The standard assay is the bacterial reverse mutation test, commonly known as the Ames test.[5] This test exposes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations to the impurity. If the impurity is mutagenic, it will cause reverse mutations, allowing the bacteria to grow in a nutrient-limited medium.

The parent drug, Cimetidine, has itself been evaluated for genotoxicity. While it was generally found not to be mutagenic in S. typhimurium, some studies reported positive findings for DNA damage in primary cultures of rat hepatocytes, though these effects were not replicated in human hepatocytes.[12][13][14] This discrepancy underscores the importance of evaluating each impurity independently, as species-specific metabolic activation can play a crucial role.

Toxicological Profiles of Specific Cimetidine Impurities

N-Nitrosocimetidine: This is arguably the most critical potential impurity. The N-nitroso group is a well-known structural alert for mutagenicity and carcinogenicity.[12] N-Nitrosocimetidine can be formed by the reaction of Cimetidine with nitrite under acidic conditions.[12][15] While in vivo formation has not been conclusively demonstrated, its potential presence as a process impurity or degradant makes it a high-priority concern.[12] As a member of the nitrosamine class of compounds, it would be classified as a potent mutagenic carcinogen and would require stringent control to a level at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[16]

Cimetidine Sulfoxide: This compound is a major metabolite of Cimetidine formed by the oxidation of the side-chain sulfur.[12] As a known human metabolite, it is generally considered toxicologically qualified if its levels as an impurity do not significantly exceed the exposure levels observed in human studies of the parent drug. This principle relies on the logic that the safety of the metabolite has been implicitly established during the clinical trials of the API.

Process-Related Impurities (e.g., Impurities A, C, F, etc.): These are compounds that may arise from the manufacturing process, such as unreacted starting materials or by-products.[1][] Publicly available toxicological data for these specific, often complex, molecules is scarce.[17][18] Therefore, their assessment must strictly follow the ICH workflow. Their structures must be subjected to in silico analysis. If found to be non-mutagenic, they are controlled based on the qualification thresholds outlined in ICH Q3A.[3] For example, Cimetidine EP Impurity A (a thiourea derivative) would require evaluation for potential mutagenicity due to its structural features.[9]

Degradation Products: Studies on the oxidative degradation of Cimetidine have shown that it can transform into various products, particularly through processes like chlorination or ozonation.[19][20] One study identified a degradation product, CIM-97 (C5H8N2), which was predicted by ECOSAR software to be potentially harmful to aquatic organisms.[19] This highlights the necessity of forced degradation studies to identify potential degradants and assess their toxicological profiles, ensuring the stability of the drug product over its shelf life.

Experimental Protocol: In Silico Assessment for Mutagenicity

This protocol outlines a self-validating system for the initial toxicological screening of a Cimetidine impurity according to ICH M7 guidelines.

Objective: To predict the bacterial mutagenicity potential of a Cimetidine impurity using two complementary (Q)SAR methodologies.

Methodology:

-

Structure Acquisition & Preparation:

-

Step 1.1: Obtain the accurate 2D chemical structure of the impurity (e.g., as a SMILES string or SD file).

-

Causality: The prediction is entirely dependent on the chemical structure. Any error in the structure will invalidate the entire assessment.

-

Step 1.2: Standardize the structure by neutralizing charges, removing salts, and ensuring correct tautomeric forms.

-